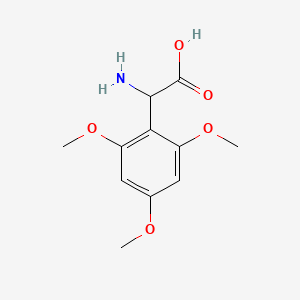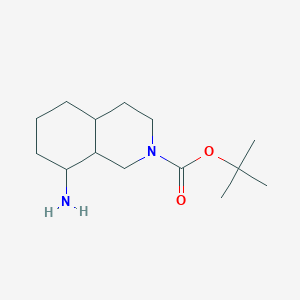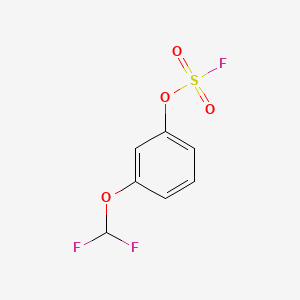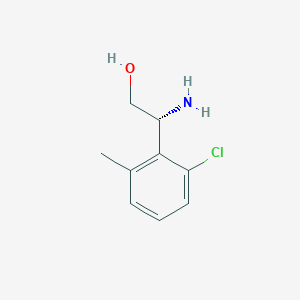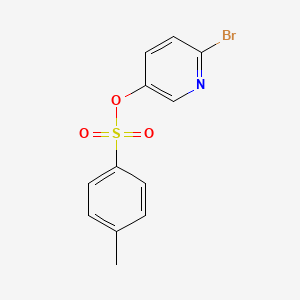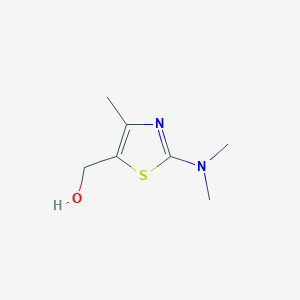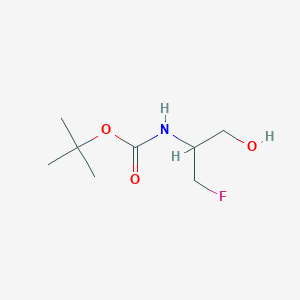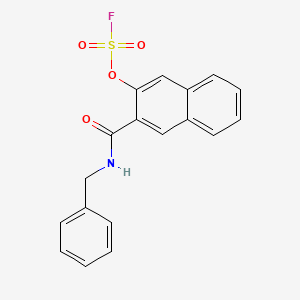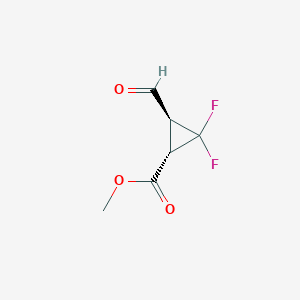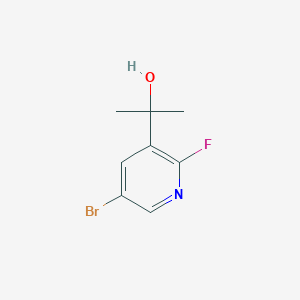
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation and substitution reactions on a larger scale, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carbonyl or hydrocarbon derivatives, respectively.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials with unique properties due to the presence of halogens.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in a variety of biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
- 5-Bromo-2-fluoro-pyridin-3-ol
Uniqueness
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules.
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9BrFNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3 |
Clave InChI |
YJZDPRMZXHNFRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(N=CC(=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




